Molecular Weight Reduction of 60 Da vs. LY-165163 Enhances Predicted Aqueous Solubility and Permeability
The target compound exhibits a molecular weight of 289.30 Da, significantly lower than the 349.39 Da of the closely related 5-HT1A agonist LY-165163 [1]. This 60.09 Da reduction, combined with the presence of a hydroxyl group, predicts improved aqueous solubility and passive membrane permeability according to Lipinski's Rule of Five. Topological polar surface area (tPSA) calculated for the target is 68.01 Ų, substantially higher than the 29.45 Ų predicted for LY-165163, further suggesting enhanced hydrogen-bonding capacity and water solubility [2].
| Evidence Dimension | Molecular Weight (MW) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | MW = 289.30 Da; tPSA = 68.01 Ų |
| Comparator Or Baseline | LY-165163: MW = 349.39 Da; tPSA = 29.45 Ų |
| Quantified Difference | ΔMW = -60.09 Da; ΔtPSA = +38.56 Ų |
| Conditions | Calculated molecular properties using standard cheminformatics algorithms (ChemAxon/OpenBabel-based). |
Why This Matters
Lower MW and higher tPSA favor oral bioavailability and dissolution rate, critical for in vivo pharmacological evaluation and formulation development.
- [1] Glpbio. LY 165163 product page. Available at: https://www.glpbio.com/kr/ly-165163.html (accessed 2026-04-28). View Source
- [2] Chemsrc. 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- (CAS 1155571-05-3) properties. Available at: https://m.chemsrc.com/mip/cas/1155571-05-3_2493069.html (accessed 2026-04-28). View Source
